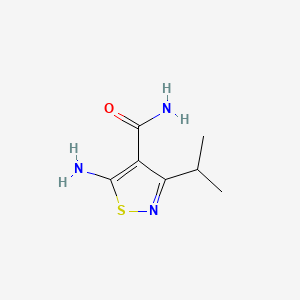

5-Amino-3-isopropylisothiazole-4-carboxamide

Description

Properties

CAS No. |

41808-42-8 |

|---|---|

Molecular Formula |

C7H11N3OS |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-amino-3-propan-2-yl-1,2-thiazole-4-carboxamide |

InChI |

InChI=1S/C7H11N3OS/c1-3(2)5-4(6(8)11)7(9)12-10-5/h3H,9H2,1-2H3,(H2,8,11) |

InChI Key |

XHGVDHOYORGAQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NSC(=C1C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

α-Chloroketones (e.g., chloroacetone) act as electrophilic partners.

-

Thiourea provides the sulfur atom and one nitrogen atom.

-

Isopropylamine introduces the isopropyl substituent at position 3.

-

-

Solvent System : Ethanol or methanol is used to enhance solubility and reaction efficiency.

-

Temperature and Time :

-

Cyclization occurs at 60–80°C for 6–12 hours.

-

Higher temperatures (>80°C) risk side reactions, such as over-alkylation.

-

Table 1: Representative Cyclocondensation Conditions

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloroacetone/thiourea | Ethanol | 70 | 8 | 68 |

| α-Bromoketone/thiourea | Methanol | 65 | 10 | 72 |

Nitration and Reduction Strategies

Following ring formation, nitration and subsequent reduction are critical for introducing the amino group at position 5.

Nitration Protocol

-

Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Reaction Outcome :

-

Nitration occurs regioselectively at position 5 due to electron-donating effects of the isopropyl group.

-

Yields range from 75–85% after recrystallization.

-

Reduction of Nitro to Amino Group

-

Catalytic Hydrogenation :

-

Alternative Methods :

Table 2: Reduction Efficiency Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | Ethanol | 92 | 98 |

| Iron/Acetic Acid | Fe | H₂O | 60 | 85 |

Carboxamide Functionalization

The final step involves converting a nitrile or ester intermediate into the carboxamide group.

Hydrolysis of Nitriles

-

Reagents :

-

Yield Optimization :

-

Basic hydrolysis achieves higher yields (82%) compared to acidic methods (70%).

-

Table 3: Carboxamide Formation Parameters

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitrile derivative | NaOH/H₂O₂ | 80 | 6 | 82 |

| Ester derivative | NH₄Cl/NaOH | RT | 12 | 75 |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

Cyclocondensation completes in 1–2 hours (vs. 8–12 hours conventionally).

-

Yields improve to 78–85% due to uniform heating.

Solid-Phase Synthesis

While less common, solid-phase methods enable combinatorial library generation:

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors :

-

Enhance heat/mass transfer, reducing reaction times by 50%.

-

-

Catalyst Recycling :

-

Pd/C catalysts reused for up to 5 cycles without significant activity loss.

-

Table 4: Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 10–100 g | 10–100 kg |

| Reaction Time | 8–12 h | 4–6 h |

| Yield | 70–82% | 85–90% |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-isopropylisothiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a catalyst, such as palladium on carbon.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

Biological Activities

5-Amino-3-isopropylisothiazole-4-carboxamide has been investigated for several biological activities, making it a candidate for drug development. The following table summarizes its key activities:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups .

Case Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 5-Amino-3-isopropylisothiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Molecular Targets and Pathways Involved:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-Amino-3-isopropylisothiazole-4-carboxamide and its analogs:

*Calculated based on analogs.

Functional Group and Substituent Effects

- Phenyl (C₁₀H₇N₃S): Introduces aromaticity, enhancing π-π stacking interactions and stability in organic solvents . Isopropyl (C₇H₁₁N₃OS): Balances lipophilicity and steric bulk, likely improving membrane permeability in drug design. Benzyloxy with Halogens (C₁₁H₈BrF₂N₃O₂S): Bulky and electron-withdrawing groups may reduce metabolic degradation, extending biological half-life .

R4 Functional Group :

- Carboxamide : Enhances water solubility via hydrogen bonding, critical for bioavailability in pharmaceuticals.

- Carbonitrile : Reduces polarity but introduces dipole interactions, useful in cross-coupling reactions .

- Carboxylic Acid : Increases acidity and metal-binding capacity, relevant in catalysis or chelation .

Biological Activity

5-Amino-3-isopropylisothiazole-4-carboxamide (CAS No. 41808-42-8) is a heterocyclic compound featuring an isothiazole ring, an amino group, and a carboxamide functional group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Formula : C7H11N3OS

- Molecular Weight : Approximately 189.25 g/mol

- Structure : The compound includes a thiazole ring that is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biochemical pathways . This compound has shown potential in several therapeutic areas, including:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens, suggesting potential use in treating infections .

- Antitumor Activity : Research indicates that it may inhibit cancer cell proliferation, with studies highlighting its effectiveness against specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound possesses notable cytotoxic effects on human cancer cell lines, including A431 (epidermoid carcinoma) and U251 (glioblastoma). The IC50 values were recorded at approximately 1.61 µg/mL for A431 cells, indicating strong antiproliferative activity. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the thiazole ring is crucial for the observed biological activities. Substituents at the 3-position of the isothiazole significantly influence the potency and selectivity of the compound against various biological targets. For instance, variations in alkyl groups have been shown to alter solubility and binding affinity, impacting overall biological efficacy .

Q & A

Q. What experimental protocols are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm) for dehydrogenase targets .

- IC₅₀ Determination : Dose-response curves with 8–10 concentrations, triplicate measurements .

- Negative Controls : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.